Pd2(dba)3-dba

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

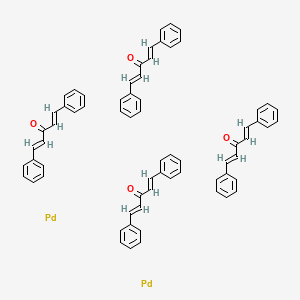

Tris(dibenzylideneacetone)dipalladium(0): , commonly referred to as Pd2(dba)3-dba , is an organopalladium compound. It is a complex of palladium(0) with dibenzylideneacetone. This compound appears as a dark-purple or brown solid and is modestly soluble in organic solvents . The dibenzylideneacetone ligands in the compound are easily displaced, making it a valuable homogeneous catalyst in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound was first reported in 1970 and is prepared by reacting dibenzylideneacetone with sodium tetrachloropalladate . The reaction typically occurs in a hot methanol solution (around 60°C) and involves the use of excess dibenzylideneacetone, sodium acetate, and sodium tetrachloropalladate . The resulting product is often recrystallized from chloroform to obtain a purer form of the compound, which is usually supplied as the chloroform adduct, Pd2(dba)3·CHCl3 .

Industrial Production Methods: In industrial settings, the preparation of Pd2(dba)3·CHCl3 involves reacting a palladium(II) complex with an alkali metal halide in an alcohol solvent, followed by a reaction with a mixture of dibenzylideneacetone, chloroform, and an inorganic base . This method ensures the production of the compound on a larger scale with consistent quality.

Chemical Reactions Analysis

Types of Reactions: Pd2(dba)3-dba undergoes various types of reactions, including:

Oxidative Addition: This reaction involves the addition of a substrate to the palladium center, forming a new palladium complex.

Substitution: The dibenzylideneacetone ligands can be displaced by other ligands, such as triphenylphosphine.

Coupling Reactions: It acts as a catalyst in coupling reactions like the Suzuki coupling, Negishi coupling, and Buchwald-Hartwig amination

Common Reagents and Conditions:

Oxidative Addition: Common reagents include aryl halides and alkyl halides, often in the presence of phosphine ligands.

Substitution: Triphenylphosphine and other phosphine ligands are commonly used.

Coupling Reactions: Reagents like boronic acids, organozinc compounds, and amines are used under mild to moderate conditions

Major Products:

Oxidative Addition: Formation of new palladium complexes with the added substrate.

Substitution: Formation of new palladium-phosphine complexes.

Coupling Reactions: Formation of biaryl compounds, arylamines, and other coupled products

Scientific Research Applications

Chemistry: Pd2(dba)3-dba is widely used as a source of soluble palladium(0) in various coupling reactions, including the Suzuki coupling, Negishi coupling, and Buchwald-Hartwig amination . It is also used in the Carroll rearrangement and Trost asymmetric allylic alkylation .

Biology and Medicine:

Industry: In industrial chemistry, this compound is used in the synthesis of complex organic molecules and materials, including polymers and advanced materials .

Mechanism of Action

Pd2(dba)3-dba acts as a catalyst by facilitating oxidative addition reactions. The palladium center undergoes oxidative addition with substrates, forming new palladium complexes that can participate in further reactions . The dibenzylideneacetone ligands stabilize the palladium center and can be displaced by other ligands, allowing the palladium to interact with various substrates .

Comparison with Similar Compounds

- Bis(dibenzylideneacetone)palladium(0)

- Tetrakis(triphenylphosphine)palladium(0)

Comparison:

- Bis(dibenzylideneacetone)palladium(0): Similar to Pd2(dba)3-dba but with fewer dibenzylideneacetone ligands. It is also used as a catalyst in coupling reactions .

- Tetrakis(triphenylphosphine)palladium(0): Contains triphenylphosphine ligands instead of dibenzylideneacetone. It is more stable and used in different catalytic applications .

This compound is unique due to its high reactivity and ability to facilitate a wide range of coupling reactions, making it a versatile and valuable catalyst in organic synthesis .

Properties

Molecular Formula |

C68H56O4Pd2 |

|---|---|

Molecular Weight |

1150.0 g/mol |

IUPAC Name |

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium |

InChI |

InChI=1S/4C17H14O.2Pd/c4*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h4*1-14H;;/b4*13-11+,14-12+;; |

InChI Key |

XFGZNYFKXJWVSH-XPKUMWTGSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd] |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.